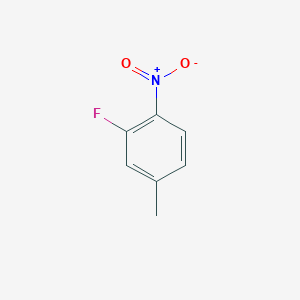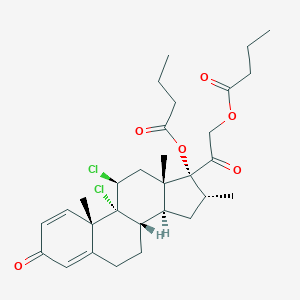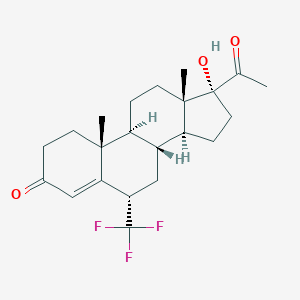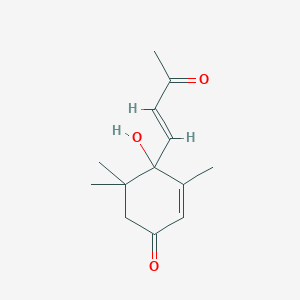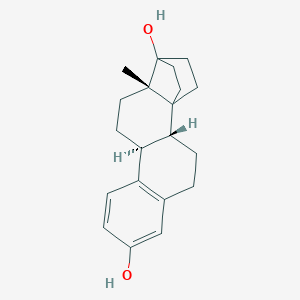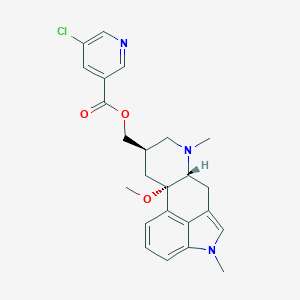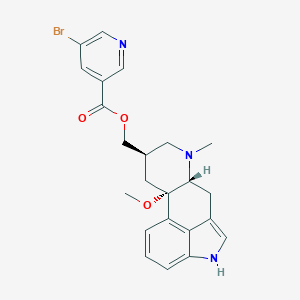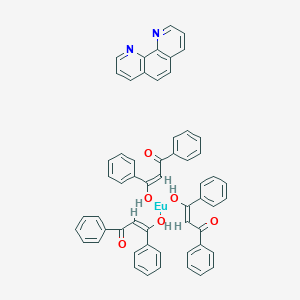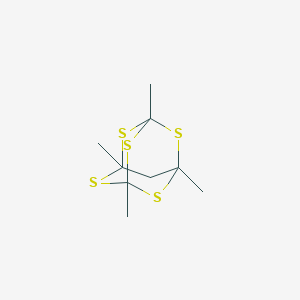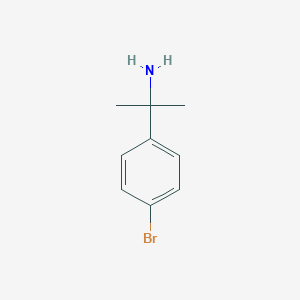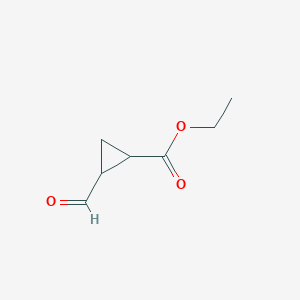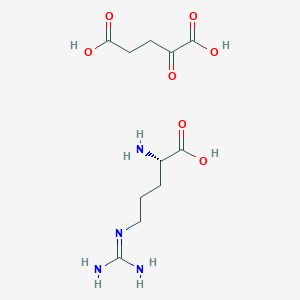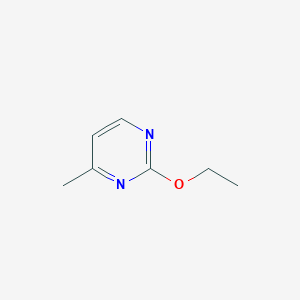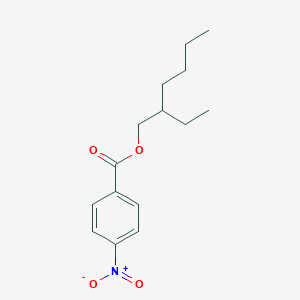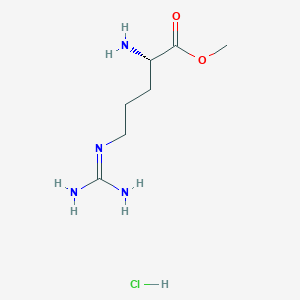
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride, also known as L-arginine methyl ester hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-arginine and is commonly used as a substrate for the enzyme nitric oxide synthase (NOS).
Mécanisme D'action
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is a substrate for NOS, which catalyzes the conversion of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride to NO and citrulline. The reaction requires the presence of cofactors such as tetrahydrobiopterin and oxygen. The mechanism of action of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride involves the binding of the substrate to the active site of NOS, followed by the formation of a ternary complex with the cofactor and oxygen. The reaction proceeds through a series of intermediate steps, leading to the production of NO and citrulline.
Effets Biochimiques Et Physiologiques
The production of NO by NOS has a wide range of biochemical and physiological effects. NO is a potent vasodilator that regulates blood flow and blood pressure. It also plays a role in neurotransmission, immune defense, and inflammation. In addition, NO has been implicated in the pathogenesis of many diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is used to study the role of NO in these processes and to develop new therapies for these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily prepared and stored. It is also a specific substrate for NOS and does not interfere with other enzymatic reactions. However, (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride has some limitations. It is relatively expensive compared to other substrates for NOS and may not be readily available in some labs. In addition, its use requires specialized equipment and expertise in enzymology.
Orientations Futures
There are many future directions for research on (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. One area of interest is the development of new therapies for diseases that involve NO dysregulation, such as cardiovascular disease and cancer. Another area of research is the identification of new targets for NO signaling and the development of new tools for studying NO function. In addition, there is growing interest in the role of NO in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Future research on (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride will help to advance our understanding of NO biology and to develop new treatments for a wide range of diseases.
Méthodes De Synthèse
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride can be synthesized by reacting (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride with methanol and hydrochloric acid. The reaction takes place under acidic conditions and results in the formation of the methyl ester of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. The product is then purified by recrystallization to obtain the hydrochloride salt of (S)-Methyl 2-amino-5-guanidinopentanoate.
Applications De Recherche Scientifique
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is widely used in scientific research as a substrate for NOS. NOS is an enzyme that catalyzes the production of nitric oxide (NO) from (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune defense. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is used to study the enzymatic activity of NOS and the regulation of NO production in various tissues and cell types.
Propriétés
Numéro CAS |
18598-71-5 |
|---|---|
Nom du produit |
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride |
Formule moléculaire |
C7H17ClN4O2 |
Poids moléculaire |
224.69 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m0./s1 |
Clé InChI |
XKVHMRBXIJTLBM-JEDNCBNOSA-N |
SMILES isomérique |
COC(=O)[C@H](CCCN=C(N)N)N.Cl |
SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl |
SMILES canonique |
COC(=O)C(CCCN=C(N)N)N.Cl |
Autres numéros CAS |
18598-71-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



